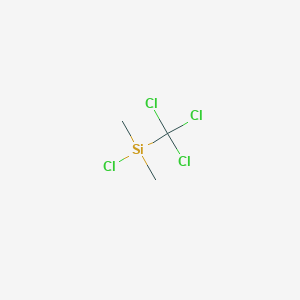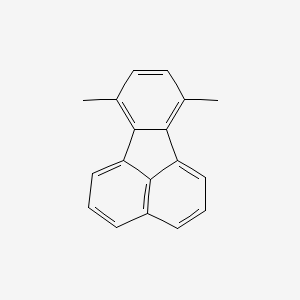
Lanthanum--silver (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lanthanum–silver (1/1) is a compound formed by the combination of lanthanum and silver in a 1:1 ratio Lanthanum is a soft, ductile, silvery-white metal that belongs to the lanthanide series, while silver is a well-known precious metal with excellent electrical and thermal conductivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of lanthanum–silver (1/1) can be achieved through various methods, including chemical reduction and thermal decomposition. One common method involves the reduction of lanthanum and silver salts in an aqueous solution, followed by the precipitation of the compound. The reaction conditions typically include controlled temperature and pH levels to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, lanthanum–silver (1/1) can be produced using high-temperature solid-state reactions. This involves mixing lanthanum oxide and silver oxide in stoichiometric amounts and heating the mixture in a furnace at elevated temperatures. The resulting product is then purified through various techniques such as filtration and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Lanthanum–silver (1/1) undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Lanthanum–silver (1/1) can be oxidized using strong oxidizing agents such as nitric acid or hydrogen peroxide. The reaction typically occurs at elevated temperatures and results in the formation of lanthanum oxide and silver oxide.
Reduction: The compound can be reduced using reducing agents like hydrogen gas or sodium borohydride. This reaction is usually carried out under controlled temperature and pressure conditions.
Substitution: Lanthanum–silver (1/1) can undergo substitution reactions with halogens or other reactive species, leading to the formation of various lanthanum and silver halides.
Major Products Formed: The major products formed from these reactions include lanthanum oxide, silver oxide, and various lanthanum and silver halides.
Wissenschaftliche Forschungsanwendungen
Lanthanum–silver (1/1) has a wide range of scientific research applications due to its unique properties:
Chemistry: The compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes. Its ability to facilitate these reactions makes it valuable in industrial chemistry.
Biology: Lanthanum–silver (1/1) is studied for its potential antimicrobial properties. Silver nanoparticles, in particular, are known for their ability to inhibit the growth of bacteria and other microorganisms.
Medicine: The compound is explored for its potential use in medical devices and implants due to its biocompatibility and antimicrobial properties. It is also investigated for its role in drug delivery systems.
Industry: Lanthanum–silver (1/1) is used in the production of advanced materials, including conductive coatings and sensors. Its unique electrical and thermal properties make it suitable for various industrial applications.
Wirkmechanismus
Lanthanum–silver (1/1) can be compared with other similar compounds to highlight its uniqueness:
Lanthanum Oxide (La₂O₃): While lanthanum oxide is primarily used as a catalyst and in optical materials, lanthanum–silver (1/1) offers additional antimicrobial properties due to the presence of silver.
Silver Nanoparticles (AgNPs): Silver nanoparticles are widely known for their antimicrobial properties. the combination with lanthanum enhances the compound’s catalytic activity and stability.
Lanthanum Fluoride (LaF₃): Lanthanum fluoride is used in optical applications, but it lacks the antimicrobial and catalytic properties of lanthanum–silver (1/1).
Vergleich Mit ähnlichen Verbindungen
- Lanthanum Oxide (La₂O₃)
- Silver Nanoparticles (AgNPs)
- Lanthanum Fluoride (LaF₃)
- Lanthanum Chloride (LaCl₃)
- Silver Chloride (AgCl)
Eigenschaften
CAS-Nummer |
12041-03-1 |
|---|---|
Molekularformel |
AgLa |
Molekulargewicht |
246.774 g/mol |
IUPAC-Name |
lanthanum;silver |
InChI |
InChI=1S/Ag.La |
InChI-Schlüssel |
GDHNMQIBSKTFPO-UHFFFAOYSA-N |
Kanonische SMILES |
[Ag].[La] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


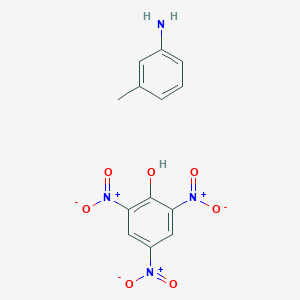
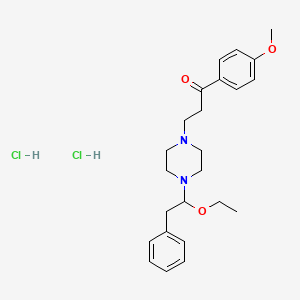
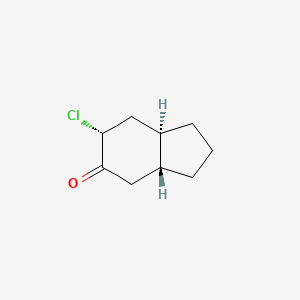

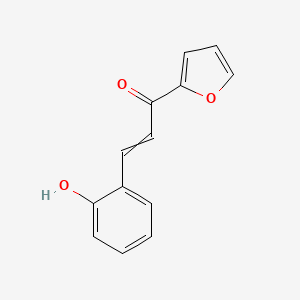
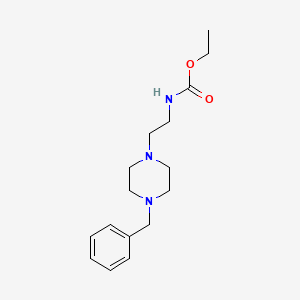
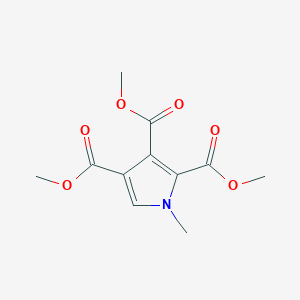
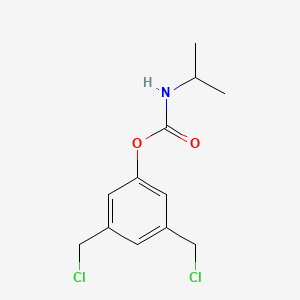
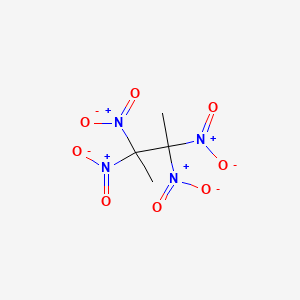
![Diethyl [(4-methoxyphenyl)methylene]biscarbamate](/img/structure/B14710988.png)
